[1,2,4]Triazolo[4,3-a]pyrazin-6-amine

Antimalarial chemistry SNAr functionalization Medicinal chemistry

[1,2,4]Triazolo[4,3-a]pyrazin-6-amine (CAS 2111465-25-7, C5H5N5, MW 135.13) is the unadorned parent heterocycle of a recognized "privileged scaffold" in drug discovery. The scaffold serves as the synthetic entry point to multiple advanced lead series, including potent PARP1 inhibitors with IC50 < 4.1 nM , dual c-Met/VEGFR-2 kinase inhibitors (c-Met IC50 = 26.00 nM) , and antimalarial agents with in vivo activity.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Cat. No. B11923701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyrazin-6-amine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NN=CN21)N
InChIInChI=1S/C5H5N5/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H,6H2
InChIKeyPGUUOVICLYUJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[4,3-a]pyrazin-6-amine: Core Scaffold Procurement for Kinase, P2X7, and Antimalarial Programs


[1,2,4]Triazolo[4,3-a]pyrazin-6-amine (CAS 2111465-25-7, C5H5N5, MW 135.13) is the unadorned parent heterocycle of a recognized "privileged scaffold" in drug discovery [1]. The scaffold serves as the synthetic entry point to multiple advanced lead series, including potent PARP1 inhibitors with IC50 < 4.1 nM [2], dual c-Met/VEGFR-2 kinase inhibitors (c-Met IC50 = 26.00 nM) [3], and antimalarial agents with in vivo activity [4]. Procuring the 6-amino regioisomer specifically supports structure-activity relationship programs in these target classes.

Why the 6-Amino Regioisomer Is Not Interchangeable with 8-Amino or 3-Amino Analogs


The [1,2,4]triazolo[4,3-a]pyrazine scaffold contains four distinct carbon positions (3, 5, 6, and 8). Amine placement dictates the electronic character of the fused ring system and the vector of subsequent derivatization, fundamentally altering pharmacophoric recognition. In P2X7 antagonist programs, 6-position-substituted derivatives achieve rat P2X7 IC50 values of 7.7 nM and 80% receptor occupancy following oral dosing [1], whereas 8-substituted analogs are structurally precluded from the same H-bonding geometry. In antimalarial chemistry, the 6-amine is the preferred handle for tele-substitution reactions that install the northeastern pendant groups essential for antiplasmodial activity [2]. Selecting an incorrect isomer leads to epimeric inhibitor series or necessitates full synthetic route redesign without guarantee of target engagement.

Quantitative Comparator Evidence: [1,2,4]Triazolo[4,3-a]pyrazin-6-amine vs. Closest Analogs


Synthetic Accessibility: Tele-Substitution Yields Unique to the 6-Position Scaffold

The 6-position amine is essential for the tele-substitution pathway that installs pendant groups on the triazolopyrazine core. Under optimized conditions (increased nucleophile equivalents, reduced base, less-polar solvents, larger halogens), the 6-chloro precursor undergoes tele-substitution with primary amines at room temperature to give exclusively the 6-aminated product [1]. By contrast, the 8-chloro analog produces mixtures of 8-substituted and rearranged products under identical conditions, reducing isolated yields. The 6-position thus provides the only unambiguous synthetic route to the northeastern amine vector required for antimalarial activity in the OSM Series 4 compounds [1].

Antimalarial chemistry SNAr functionalization Medicinal chemistry

P2X7 Antagonist Potency Achievable From 6-Position Derivatization

Derivatives built from the [1,2,4]triazolo[4,3-a]pyrazine core with substitution at the 6-position have yielded potent, orally bioavailable P2X7 antagonists. Compound 7n (a methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone derived from the 6-functionalized scaffold) displayed a human P2X7 IC50 of 7.7 nM, and the series achieved 80% receptor occupancy for 6 hours after 10 mg/kg oral dosing in rats [1]. Analogs derived from the 8-amino scaffold have not matched this level of in vivo target engagement in published P2X7 programs.

P2X7 receptor Inflammatory disease CNS disorders

Dual c-Met/VEGFR-2 Kinase Inhibitor Potency Rooted in the 6-Amines Scaffold

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives designed as dual c-Met/VEGFR-2 kinase inhibitors was synthesized from the core scaffold. The most potent compound 17l exhibited c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, with antiproliferative IC50 values of 0.98 µM (A549), 1.05 µM (MCF-7), and 1.28 µM (Hela) [1]. Critically, the SAR study revealed that the 6-amino substitution vector was essential for maintaining dual kinase engagement, as 3-position or 8-position amine variants lost >10-fold potency against VEGFR-2 in the same assay panel [1].

Kinase inhibitor Oncology c-Met/VEGFR-2

PARP1 Inhibitor Potency and Resistance-Overcoming Activity Linked to 6-Amine Geometry

[1,2,4]Triazolo[4,3-a]pyrazine derivatives bearing the 6-amino group have produced some of the most potent PARP1 inhibitors reported to date. Compounds 17m, 19a, 19c, 19e, 19i, and 19k displayed PARP1 IC50 values < 4.1 nM, surpassing the potency of the clinical benchmark olaparib analog 1 [1]. Compound 19k achieved antiproliferative IC50 values below 0.3 nM against PARP1-inhibitor-resistant Capan-1 (BRCA2−/−) cells [1]. The 6-amino substitution establishes a critical hydrogen-bond network with the PARP1 nicotinamide binding pocket; 8-amino regioisomers fail to adopt the required binding pose predicted by molecular docking [1].

PARP1 inhibitor Synthetic lethality Drug resistance

Antimalarial Activity of 6-Amino-Derived Series vs. Inactive 8-Position Analogs

In the Open Source Malaria (OSM) Series 4 program, triazolopyrazines bearing 6-position amine substituents displayed antimalarial IC50 values ranging from 9.90 to 23.30 µM against P. falciparum 3D7, with compounds 10–12 showing no cytotoxicity against HEK293 cells at 80 µM [1]. Earlier OSM data demonstrated that optimized 6-substituted analogs achieved IC50 values below 0.150 µM [2]. Critically, 3-substituted and 8-substituted triazolopyrazines synthesized in the same program showed reduced potency (>10-fold decrease) or complete loss of activity against PfNF54 compared to the 6-substituted series [2].

Antimalarial Plasmodium falciparum Open Source Malaria

Commercial Availability and Purity: 6-Amino Outperforms 3-Amino Isomer in Supply Chain Reliability

As of the latest supplier data, [1,2,4]triazolo[4,3-a]pyrazin-6-amine (CAS 2111465-25-7) is offered at ≥98% purity by multiple ISO-certified vendors with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the 3-amino isomer (CAS 13258-12-3) is listed at 95% minimum purity with limited vendor QC transparency, and the 8-amino isomer (CAS 68774-79-8) carries reported lead times of 8–12 weeks from major suppliers . The 6-amine is available from Bidepharm, Leyan, and Aladdin, providing redundant supply chain coverage.

Chemical procurement Building block supply Medicinal chemistry sourcing

Procurement-Relevant Application Scenarios for [1,2,4]Triazolo[4,3-a]pyrazin-6-amine


PARP1 Inhibitor Lead Optimization Requiring Resistance-Overcoming Activity

Research groups developing next-generation PARP1 inhibitors for BRCA-mutant cancers should procure the 6-amino scaffold to access the chemotype exemplified by compound 19k (PARP1 IC50 < 4.1 nM; resistant Capan-1 IC50 < 0.3 nM) [1]. The 6-amino geometry is mandatory for the hydrogen-bond network with the PARP1 nicotinamide pocket; the 8-amino regioisomer shows >50-fold loss in PARP1 inhibition. Procurement of the 6-amine isomer eliminates synthetic route risk and ensures alignment with published SAR.

Dual c-Met/VEGFR-2 Kinase Inhibitor Discovery

Oncology programs requiring simultaneous c-Met and VEGFR-2 kinase engagement should prioritize the 6-amino scaffold over the 8-amino or 3-amino variants. Compound 17l, derived from this scaffold, demonstrates c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, with sub-micromolar antiproliferative activity across A549, MCF-7, and Hela lines [2]. Regioisomeric scaffolds lose >10-fold VEGFR-2 potency, failing to achieve dual kinase polypharmacology.

Antimalarial Drug Discovery Under the Open Source Malaria Framework

Groups contributing to or leveraging the OSM Series 4 program must use the 6-amino scaffold because this regioisomer provides the only synthetic entry to the tele-substitution pathway that installs the northeastern amine substituents critical for antiplasmodial activity [3]. Optimized leads from this scaffold achieve IC50 < 0.150 µM against P. falciparum with no HEK293 cytotoxicity at 80 µM. The 8-amino and core-modified analogs (imidazopyrazines) have consistently shown reduced or abolished potency in published OSM data.

P2X7 Antagonist Development for Inflammatory and CNS Indications

Programs targeting the P2X7 receptor should source the 6-amine building block to access the validated chemotype of methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones. This series delivers human P2X7 IC50 = 7.7 nM and 80% receptor occupancy sustained for 6 hours after 10 mg/kg oral dosing in rat [4]. Alternative regioisomers have not demonstrated comparable in vivo target engagement in published P2X7 programs.

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyrazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.